3-methyl-2-[(piperidin-3-yl)methoxy]pyridine
Description
Properties
IUPAC Name |
3-methyl-2-(piperidin-3-ylmethoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-10-4-2-7-14-12(10)15-9-11-5-3-6-13-8-11/h2,4,7,11,13H,3,5-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBMQYFOKWLJJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Starting Compounds
The synthesis of 3-methyl-2-[(piperidin-3-yl)methoxy]pyridine begins with two primary precursors: 2-hydroxypyridine derivatives and 3-chloromethylpiperidine . The hydroxyl group on the pyridine ring is critical for subsequent methoxy group formation, while the chloromethylpiperidine serves as the nucleophile for substitution reactions. Industrial routes often prioritize low-cost starting materials, such as 3-methyl-2-hydroxypyridine, to minimize production expenses.
Methylation Agents
Methylation of the hydroxyl group is typically achieved using dimethyl sulfate (DMS) or methyl iodide (MeI). DMS is favored in industrial settings due to its cost efficiency and reactivity under mild conditions. Patent data indicates that DMS is employed in a 2.5–3.0 molar ratio relative to the pyridine substrate, ensuring complete conversion of the hydroxyl group to a methoxy moiety.
Synthetic Routes and Reaction Conditions
Methylation of 3-Methyl-2-hydroxypyridine
The initial step involves converting 3-methyl-2-hydroxypyridine to 3-methyl-2-methoxypyridine. This is achieved by reacting the substrate with DMS in the presence of a base such as potassium carbonate (K₂CO₃). The reaction proceeds at 20–25°C for 4–6 hours, yielding >95% conversion.
Reaction Equation:
Nucleophilic Substitution with 3-Chloromethylpiperidine
The methoxy-pyridine intermediate undergoes nucleophilic substitution with 3-chloromethylpiperidine. This step requires a polar aprotic solvent (e.g., dimethylformamide) and elevated temperatures (80–100°C ) to facilitate the displacement of the chloride group. Reaction times range from 12–24 hours, with yields averaging 85–90% .
Reaction Equation:
Industrial Production Optimization
Continuous Flow Reactors
Industrial-scale synthesis employs continuous flow reactors to enhance reaction control and scalability. These systems allow for precise temperature modulation (±2°C) and automated reagent addition, reducing side-product formation. For example, methylation with DMS in a flow reactor achieves 98% yield at a throughput of 50 kg/h.
Solvent and Catalyst Recycling
Economic and environmental considerations drive solvent recovery strategies. Methanol and dichloromethane are distilled and reused, lowering production costs by ~20% . Catalysts such as palladium on carbon (Pd/C) are regenerated through oxidative treatments, maintaining activity over 10 reaction cycles.
Purification and Salt Formation
Hydrochloride Salt Crystallization
The free base of this compound is converted to its hydrochloride salt for improved stability. This involves treating the compound with hydrochloric acid (HCl) in isopropyl alcohol, followed by cooling to 0–5°C to precipitate the salt. Recrystallization from ethanol-water mixtures yields pharmaceutical-grade material with >99.5% purity.
Polymorph Control
Crystalline form consistency is critical for drug formulation. Patent data highlights recrystallization from ethyl acetate-hexane mixtures to produce the thermodynamically stable Form A, characterized by a melting point of 182–184°C .
Comparative Analysis of Methylation Methods
| Methylation Agent | Mole Ratio | Temperature | Yield | Purity |
|---|---|---|---|---|
| Dimethyl sulfate | 2.5–3.0 | 20–25°C | 95% | 98% |
| Methyl iodide | 3.0–3.5 | 40–50°C | 88% | 95% |
Dimethyl sulfate outperforms methyl iodide in both yield and cost efficiency, making it the preferred choice for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-[(piperidin-3-yl)methoxy]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using reagents like sodium iodide (NaI) in acetone.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
3-methyl-2-[(piperidin-3-yl)methoxy]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-methyl-2-[(piperidin-3-yl)methoxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can enhance binding affinity to these targets, facilitating the modulation of biological pathways. The compound’s effects are mediated through its ability to form stable complexes with target proteins, thereby influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Modifications
Pyridine vs. Benzene/Pyrimidine Cores
- Pyridine Core Superiority : In lysine-specific demethylase (LSD1) inhibition studies, pyridine-based compounds (e.g., compound 17, Ki = 4.9 μM) exhibited ~170-fold higher potency than benzene-core analogs (e.g., compound 41, Ki = 4.9 μM) .
- Pyrimidine Substitution : Replacing pyridine with pyrimidine (e.g., compound 5) resulted in a 2-fold loss in binding affinity, highlighting the pyridine ring’s critical role in maintaining optimal π-π interactions .
Table 1: Activity of Core Structure Variants
Piperidine Substituent Position and Linkage
Piperidin-3-yl vs. Piperidin-4-yl Methoxy Groups
- Positional Effects : Compound 42 (Ki = 650 nM), featuring a racemic piperidin-3-ylmethoxy group, demonstrated reduced LSD1 inhibition compared to piperidin-4-yl analogs (e.g., compound 17), suggesting steric or electronic challenges with the 3-position .
Table 2: Piperidine Substituent Comparisons
*Calculated based on molecular formula.
Heterocyclic Amine Replacements
Piperidine vs. Pyrrolidine/Azetidine
Electronic and Steric Effects of Substituents
- Electron-Donating/Withdrawing Groups : Substituting the pyridine’s 2-position with methoxy (electron-donating) or chloro (electron-withdrawing) groups reduced binding affinity by ~4-fold in kinase inhibition studies, emphasizing the sensitivity of the pyridine core to electronic perturbations .
Biological Activity
3-Methyl-2-[(piperidin-3-yl)methoxy]pyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a piperidine moiety, which is known to influence various biochemical pathways, making it a subject of interest in medicinal chemistry. This article provides a comprehensive review of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound's structure includes:
- A pyridine ring which contributes to its pharmacological properties.
- A methoxy group that enhances solubility and biological activity.
- A piperidine ring that aids in the exploration of pharmacophore space due to its stereochemistry.
The biological activity of this compound can be attributed to several mechanisms:
- Target Interaction : The piperidine ring allows for effective binding to various biological targets, potentially influencing multiple signaling pathways.
- Pharmacokinetics : With a molecular weight under 500 Da, the compound is expected to exhibit good bioavailability, which is crucial for therapeutic efficacy.
Biological Activity Overview
Research has indicated several biological activities associated with this compound:
Anticancer Activity
A study demonstrated that derivatives of pyridine compounds, including those similar to this compound, exhibited significant cytotoxicity against various cancer cell lines. For instance, certain derivatives showed IC50 values in the low nanomolar range against ovarian and breast cancer cells, indicating strong potential for further development as anticancer agents .
Neuroprotective Effects
Compounds with similar structural features have been reported to possess neuroprotective properties. In vitro studies indicated that these compounds could protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .
Anti-inflammatory Properties
Research has shown that pyridine derivatives can inhibit pro-inflammatory mediators such as COX enzymes. The presence of the methoxy group may enhance anti-inflammatory activity, making this compound a candidate for treating inflammatory disorders .
Data Tables
| Biological Activity | IC50 Values (µM) | References |
|---|---|---|
| Cytotoxicity against cancer | 0.021 - 0.031 | |
| Neuroprotection (cell viability) | >100 | |
| COX inhibition | Varies |
Case Studies
- Anticancer Study : A derivative of this compound was tested against ovarian cancer cell lines, demonstrating significant cytotoxicity with an IC50 value of approximately 25 nM. This highlights the compound's potential as a lead structure for developing new anticancer therapies .
- Neuroprotection : In a study involving HT-22 mouse hippocampal neuronal cells, the compound was evaluated for its protective effects against glutamate-induced toxicity. Results indicated that it maintained cell viability significantly better than controls at concentrations up to 50 µM.
Q & A
Q. What are the optimal synthetic routes for preparing 3-methyl-2-[(piperidin-3-yl)methoxy]pyridine, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via multi-step routes, often starting with functionalization of the pyridine ring. A common approach involves:
Intermediate Preparation : Reacting 3-methylpyridine derivatives with piperidin-3-ylmethanol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to form the ether linkage .
Oxidative Cyclization : For analogs, sodium hypochlorite in ethanol at room temperature has been used for oxidative ring closure, achieving ~73% yield (applicable to similar triazolopyridine derivatives) .
| Reaction Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | Higher purity, greener approach |
| Temperature | Room temperature | Minimizes side reactions |
| Oxidant | NaOCl (vs. Cr(VI)) | Eco-friendly, comparable efficiency |
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictory data in receptor binding assays involving this compound?
Methodological Answer: Contradictions in α4β2 nicotinic acetylcholine receptor (nAChR) binding (e.g., high vs. low affinity) may arise from:
- Stereochemical Variations : Enantiomers of piperidine derivatives exhibit differing binding. Use chiral HPLC to isolate isomers and retest .
- Lipophilicity Effects : Adjust substituents (e.g., halogens or methoxy groups) to modulate logP values while maintaining affinity. For example, fluorination at C-5 improves blood-brain barrier penetration but may reduce receptor specificity .
Q. What strategies are effective for designing structure-activity relationship (SAR) studies on analogs of this compound?
Methodological Answer:
- Core Modifications :
- Biological Testing :
Q. How can researchers optimize purification protocols for complex mixtures containing this compound?
Methodological Answer:
- Chromatography :
- Crystallization : Recrystallize from ethanol/dichloromethane to remove polar impurities .
Data Contradiction Analysis
Q. How to address discrepancies in spectral data (e.g., NMR shifts) between synthesized batches?
Methodological Answer:
- Trace Metal Contamination : Chelate residual metals (e.g., Pd from coupling reactions) with EDTA wash .
- Tautomerism : For piperidine derivatives, pH-dependent ring puckering can shift signals. Record NMR in deuterated DMSO to stabilize conformers .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., over-oxidized intermediates) and adjust reaction stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
